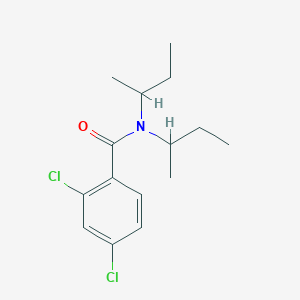

2,4-dichloro-N,N-di-sec.butyl-benzamide

Description

Properties

Molecular Formula |

C15H21Cl2NO |

|---|---|

Molecular Weight |

302.2 g/mol |

IUPAC Name |

N,N-di(butan-2-yl)-2,4-dichlorobenzamide |

InChI |

InChI=1S/C15H21Cl2NO/c1-5-10(3)18(11(4)6-2)15(19)13-8-7-12(16)9-14(13)17/h7-11H,5-6H2,1-4H3 |

InChI Key |

FYHRWETXZJIKBO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)C1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Chlorine Position :

- 2,4-Dichloro substitution (as in the target compound) is less common in the evidence compared to 3,4-dichloro analogs (e.g., 23c ). The 2,4-arrangement may enhance steric effects near the amide group, influencing reactivity and binding interactions.

- 3,4-Dichloro derivatives (e.g., U-47700 ) are associated with opioid receptor activity, highlighting the pharmacological impact of substitution patterns.

N-Substituent Effects: Di-sec.butyl groups: Expected to increase lipophilicity (logP) and steric hindrance compared to diethyl or diisopropyl analogs. This could reduce metabolic degradation but may limit solubility in aqueous media. Bulkier groups (e.g., diphenylcarbamothioyl ): Significantly alter electronic properties and bioactivity, as seen in antioxidant and anticancer studies.

Table 2: Comparative Physicochemical Data

Key Observations:

- Melting Points : Bulky N-substituents (e.g., diphenylcarbamothioyl ) correlate with higher melting points due to increased crystalline stability. Di-sec.butyl analogs may exhibit similar trends.

- UV Absorption : The 2,4-dichloro-thiobenzamide derivative shows strong absorbance at 220 nm (ε = 98,247 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated system .

- Biological Activity : N-Substituents critically determine bioactivity. For example:

Q & A

Basic: What are the recommended synthetic protocols for 2,4-dichloro-N,N-di-sec.butyl-benzamide, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of this compound typically involves benzoylation of a secondary amine (e.g., di-sec-butylamine) with 2,4-dichlorobenzoyl chloride. Key steps include:

- Reagent Handling: Use anhydrous conditions to minimize hydrolysis of the acyl chloride. Sodium carbonate can act as a base to neutralize HCl byproducts .

- Solvent Selection: Dichloromethane or acetonitrile are suitable solvents due to their inertness and ability to dissolve both reactants .

- Purification: Employ column chromatography or preparative HPLC to isolate the product from unreacted starting materials or side products .

- Yield Optimization: Reaction scale, stoichiometric ratios (1:1.2 amine:acyl chloride), and temperature control (0–25°C) are critical. DSC analysis of intermediates can preempt decomposition risks .

Basic: How should researchers characterize the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substitution patterns (e.g., 2,4-dichloro groups on the benzene ring) and sec-butyl group integration. Compare chemical shifts to structurally related benzamides (e.g., δ 7.0–8.0 ppm for aromatic protons) .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H] peaks) and detect fragmentation patterns indicative of the sec-butyl substituents .

- HPLC Purity Analysis: Utilize reverse-phase HPLC with UV detection (λ = 254 nm) to verify purity (>95%). Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve impurities .

Advanced: How can structure-activity relationships (SAR) be explored for this compound in antimicrobial studies?

Methodological Answer:

- Analog Synthesis: Modify substituents systematically (e.g., replacing sec-butyl with ethyl or hydroxyethyl groups) to assess steric/electronic effects on bioactivity .

- Biological Assays: Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Compare results to controls like chloramphenicol .

- Data Interpretation: Use statistical tools (e.g., ANOVA) to correlate substituent lipophilicity (logP) with activity. Mutagenicity risks should be evaluated via Ames testing, as seen in related anomeric amides .

Advanced: What experimental strategies resolve contradictions in crystallographic data for benzamide derivatives?

Methodological Answer:

- High-Resolution X-ray Diffraction: Use SHELXL for refinement, particularly for resolving disorder in sec-butyl groups. Apply TWINABS for twinned data correction .

- Validation Tools: Leverage PLATON or R1 factor analysis to identify outliers. For example, SHELX’s L.S. command optimizes weighting schemes to address data-to-parameter imbalances .

- Cross-Validation: Compare results with density functional theory (DFT)-optimized structures to validate bond lengths/angles .

Advanced: How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., Trypanosoma brucei inhibitors). Focus on halogen bonding between Cl substituents and active-site residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen bond occupancy .

- Free Energy Calculations: Apply MM-PBSA to estimate binding energies, comparing results to experimental IC values from enzyme inhibition assays .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of aerosols, as benzamide derivatives may exhibit mutagenicity (e.g., Ames II testing for compound 3 analogs) .

- PPE: Wear nitrile gloves and lab coats to prevent dermal exposure.

- Storage: Store in airtight containers at –20°C to prevent degradation, particularly if DSC indicates thermal instability .

Advanced: How do solvent polarity and reaction kinetics influence the synthesis of this compound?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via NMR or IR spectroscopy. Polar aprotic solvents (e.g., DMF) accelerate benzoylation but may increase side reactions .

- Solvent Effects: Low-polarity solvents (e.g., toluene) favor slower, more controlled reactions, reducing dimerization. Dielectric constant (ε) correlates with reaction rate .

- Activation Energy: Use Arrhenius plots to determine E under varying conditions. For example, E for benzoylation in acetonitrile is ~45 kJ/mol .

Advanced: What analytical techniques differentiate this compound from its structural isomers?

Methodological Answer:

- Tandem MS/MS: Fragment ions at m/z 343.4 (M+H) and 326.2 (M–NH+H) are diagnostic for sec-butyl vs. tert-butyl isomers .

- 2D NMR (COSY, HSQC): Resolve overlapping signals from diastereomeric sec-butyl groups. NOESY can confirm spatial proximity of N-alkyl chains .

- X-ray Powder Diffraction: Compare experimental diffractograms to simulated patterns from single-crystal data to identify polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.